molecular formula C12H3Br7O B569675 2,3,3',4,4',5',6-Heptabromodiphenyl ether CAS No. 446255-30-7

2,3,3',4,4',5',6-Heptabromodiphenyl ether

Cat. No.: B569675
CAS No.: 446255-30-7
M. Wt: 722.483
InChI Key: BNBFKFHSIPERIM-UHFFFAOYSA-N
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Description

2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). It is characterized by the presence of seven bromine atoms attached to a diphenyl ether structure. This compound is primarily used to reduce the flammability of various materials, including plastics, textiles, and electronic devices .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The reaction is carried out using bromine or bromine-containing reagents under controlled conditions to ensure selective bromination at the desired positions. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yields and purity .

Industrial Production Methods: Industrial production of 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The final product is purified through techniques such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether involves its interaction with biological molecules. It can bind to hormone receptors, disrupting endocrine functions. The compound may also generate reactive oxygen species, leading to oxidative stress and cellular damage. These interactions can affect various molecular targets and pathways, contributing to its toxicological effects .

Comparison with Similar Compounds

  • 2,2’,3,4,4’,5’,6-Heptabromodiphenyl ether
  • 2,2’,3,3’,4,5,6-Heptabromodiphenyl ether
  • 2,3,3’,4,4’,5,6-Heptabromodiphenyl ether

Comparison: While these compounds share similar structures and bromination patterns, 2,3,3’,4,4’,5’,6-Heptabromodiphenyl ether is unique in its specific bromination positions, which influence its chemical reactivity and biological effects. This uniqueness makes it a valuable compound for studying the environmental and health impacts of brominated flame retardants .

Properties

IUPAC Name

1,2,3,5-tetrabromo-4-(3,4,5-tribromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H3Br7O/c13-5-1-4(2-6(14)9(5)17)20-12-8(16)3-7(15)10(18)11(12)19/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNBFKFHSIPERIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)Br)Br)OC2=C(C(=C(C=C2Br)Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H3Br7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10704805
Record name 2,3,3',4,4',5',6-Heptabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

722.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

446255-30-7
Record name 2,3,3',4,4',5',6-Heptabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0446255307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3',4,4',5',6-Heptabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10704805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3,3',4,4',5',6-HEPTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I87V02K52L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: Why is there interest in synthesizing octaBDEs like BDE-194 and BDE-196, and what is the role of BDE-191 in this process?

A1: Polybrominated diphenyl ethers (PBDEs), specifically octaBDEs, are of interest due to their presence as environmental contaminants. They originate from industrial sources and the breakdown of other PBDEs like decabromodiphenyl ether (BDE-209) []. To study these environmental contaminants, researchers require authentic samples of octaBDE congeners. BDE-191 serves as a crucial precursor in the synthesis of BDE-196. By brominating BDE-191, researchers can obtain the desired octaBDE congener for further analysis and study [].

Q2: What spectroscopic data is available for characterizing BDE-191?

A2: The research paper provides details on ¹H NMR, ¹³C NMR, and electron ionization mass spectra for BDE-191, along with its melting point []. These data points are essential for confirming the identity and purity of the synthesized compound.

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